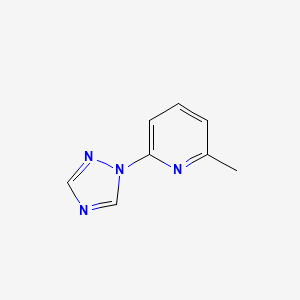

2-Methyl-6-(1,2,4-triazol-1-yl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Triazolopyridines are a class of compounds that contain a triazole ring fused with a pyridine ring. They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Synthesis Analysis

The synthesis of triazolopyridines often involves the use of the CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) reaction . This ‘click’ reaction is a reliable method for installing triazolyl metal chelating sites into molecules .Molecular Structure Analysis

Triazolopyridines are heterocyclic compounds, meaning they contain atoms of at least two different elements in a cyclic structure. In the case of triazolopyridines, these are nitrogen and carbon atoms .Chemical Reactions Analysis

Triazolopyridines can participate in various chemical reactions. For instance, they can form complexes with metals like ruthenium . The coordination chemistry of such complexes has been a target of intensive research .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can vary widely depending on their specific structure. For instance, IR spectra of some isolated solids show absorption bands resulting from C-H stretching and from the skeletal vibrations of the aromatic rings .Scientific Research Applications

Luminescent Metallogels and Drug Delivery Systems

The compound 2-Methyl-6-(1,2,4-triazol-1-yl)pyridine, though not directly mentioned, is related to the broader class of triazolylpyridine ligands, which have been explored in various scientific research applications. For instance, the self-assembly of certain triazolylpyridine ligands with europium (Eu(III)) ions has led to the formation of luminescent metallogels. These gels demonstrate strong red luminescence and can self-heal, highlighting potential applications in smart materials and sensing technologies (McCarney et al., 2015). Additionally, triazolylpyridine derivatives have been employed in the construction of water-soluble metalla-cages for drug delivery, showcasing an efficient encapsulation and cytotoxicity against human ovarian cancer cells, indicating potential in targeted cancer therapy (Mattsson et al., 2010).

Photoluminescence and Coordination Chemistry

Triazolylpyridines have been utilized in the synthesis of photoluminescent materials and in coordination chemistry. For example, the assembly of ditopic bis-heteroazolylpyridines with silver(I) ions resulted in highly emissive and stable metalloligands, presenting opportunities in the development of novel luminescent materials and in the study of metal-ligand interactions (Cook & Ramsay, 2019). Furthermore, coordination polymers assembled with bis(triazole)pyridine ligands exhibit strong yellow emission, which can be utilized in the design of new optoelectronic devices (Bai et al., 2017).

Extraction and Separation Technologies

In the context of separation technologies, derivatives of triazolylpyridine have shown remarkable efficiency and selectivity in the extraction of americium(III) over europium(III), demonstrating potential applications in the recycling of nuclear waste and in the selective recovery of valuable metals (Kolarik et al., 1999).

Catalysis and Synthesis

In catalysis, triazolylpyridine ligands have been explored for their ability to enhance the catalytic activity of metal complexes in reactions such as the Suzuki-Miyaura coupling. This showcases the versatility of these ligands in promoting efficient catalytic transformations, potentially contributing to the development of greener and more efficient synthetic methodologies (Amadio et al., 2012).

Mechanism of Action

Target of Action

Similar compounds, such as those containing the btp [2,6-bis(1,2,3-triazol-4-yl)pyridine] motif, have been studied for various purposes, including generating d and f metal coordination complexes .

Mode of Action

It’s known that similar compounds, such as those containing the btp motif, have been used in the formation of supramolecular self-assemblies . These assemblies can interact with their targets in a variety of ways, potentially leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been used in various applications, including catalysis, enzyme inhibition, and photochemistry , suggesting that they may interact with a variety of biochemical pathways.

Pharmacokinetics

Similar compounds have been studied for their potential in photovoltaic applications , which may suggest some level of stability and bioavailability.

Result of Action

Similar compounds have shown anticancer activity when tested on human ovarian cancer cell lines , suggesting potential therapeutic effects.

Action Environment

Similar compounds have been synthesized in a one-pot ‘click’ reaction , suggesting that they may be relatively stable under a variety of conditions.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-methyl-6-(1,2,4-triazol-1-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4/c1-7-3-2-4-8(11-7)12-6-9-5-10-12/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJLMFBHNCKSEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1042392-42-6 |

Source

|

| Record name | 2-methyl-6-(1H-1,2,4-triazol-1-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-Fluoropyridin-2-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2874053.png)

![N,4-diisobutyl-1-({2-[(3-methylphenyl)amino]-2-oxoethyl}thio)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2874055.png)

![3,4-dimethyl-N-[2-[3-[(3-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2874063.png)

![2-(2-(Benzo[d][1,3]dioxol-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2874065.png)

![3-(2-(4-fluorophenyl)-2-oxoethyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2874067.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2874068.png)

![Furan-2-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2874069.png)

![tert-butyl N-[(3S,4R)-3-hydroxyoxan-4-yl]carbamate](/img/structure/B2874070.png)

![6-Cyclopropyl-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2874075.png)